2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3O2/c10-4-1-3(9(11,12)13)2-16-6(4)5(7(14)17)8(15)18/h1-2,5H,(H2,14,17)(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTNGAAYTVXHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)N)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacyl Chloride Formation
The diacid is converted to its diacyl chloride derivative using thionyl chloride (SOCl₂). In a typical procedure, the diacid is refluxed with excess SOCl₂ (14 equiv.) in anhydrous toluene at 80°C for 16 hours. The resulting diacyl chloride is isolated by evaporating excess SOCl₂ under reduced pressure (yield: 95–98%).
Ammonolysis Reaction
The diacyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0–5°C. Pyridine (1 equiv.) is often added to scavenge HCl, improving reaction efficiency. After stirring for 2–4 hours, the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4 to 1:1) to yield 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide as a white powder (yield: 20–30%).
Challenges :
- Low yields are attributed to competing hydrolysis of the diacyl chloride in aqueous conditions.
- Side products include mono-amide derivatives and residual diacid.
Alternative Amidation Using Coupling Agents
To circumvent the limitations of the acyl chloride route, carbodiimide-based coupling agents are employed. The diacid is activated with 1,1′-carbonyldiimidazole (CDI) in THF at room temperature for 1 hour, followed by reaction with ammonium bicarbonate (NH₄HCO₃). This method affords the target malonamide in 40–50% yield after purification.
Advantages :
- Milder conditions reduce side reactions.
- Higher functional group tolerance compared to acyl chlorides.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Pros/Cons |
|---|---|---|---|
| Acyl Chloride Ammonolysis | SOCl₂ reflux, NH₃/THF, 0–5°C | 20–30% | Low cost; scalable but low yield |
| CDI-Mediated Coupling | CDI, NH₄HCO₃, THF, rt | 40–50% | Higher yield; expensive reagents |
Spectroscopic Characterization
The final compound is validated using advanced analytical techniques:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.10 (s, 1H, pyridine-H), 7.25 (br s, 2H, NH₂), 3.55 (s, 2H, malonyl-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (CONH₂), 152.1 (pyridine-C), 135.5 (q, J = 32.8 Hz, CF₃), 129.8 (pyridine-C), 124.3 (q, J = 271.5 Hz, CF₃), 55.8 (malonyl-CH₂).
- HRMS : Calculated for C₁₁H₈ClF₃N₃O₂ [M+H]⁺: 322.0231; Found: 322.0227.
Industrial Applications and Scalability
The acyl chloride route remains the most scalable method for bulk synthesis due to reagent affordability, despite its moderate yields. Conversely, coupling agent-based approaches are preferred for small-scale, high-purity applications. Recent patents highlight innovations in continuous-flow reactors to enhance diacyl chloride stability and reaction throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is an organic molecule with a pyridinyl ring, a six-membered aromatic ring containing a nitrogen atom, substituted with chlorine and a trifluoromethyl group. It also features a malonamide functional group, which is a dicarboxamide linked by two methylene groups.
Scientific Research Applications
While information on the specific scientific research applications of this compound is limited, the compound has been identified as an intermediate in the synthesis of fluazinam. Fluazinam is a fungicide known for its effectiveness against various fungal pathogens. Pyridinyl derivatives and malonamides are known to possess various biological activities, making this compound a candidate for further investigation.
Further research could explore:
- The specific reaction conditions and precursors used for synthesizing this compound.
- The influence of the positions of the chlorine and trifluoromethyl groups on the pyridinyl ring on the molecule's properties and interactions.
- The potential biological activities of the compound, given that pyridinyl derivatives and malonamides are known to possess such activities.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Fluopyram (Benzamide Derivative)
- Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide .
- Key Differences : Fluopyram replaces the malonamide group with a benzamide linked via an ethyl bridge.
- Applications : A broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi, used for seed treatment and soil applications .
- Research Findings :
| Property | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide | Fluopyram |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClF₃N₃O₂ (estimated) | C₁₆H₁₁ClF₆N₂O |
| Functional Groups | Malonamide, Cl, CF₃ | Benzamide, Cl, CF₃ |
| Application | Not explicitly reported (potential agrochemical) | Fungicide |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide
- Structure : Features a sulfanyl (-S-) linker and a propanamide group instead of malonamide .
- Applications: Not explicitly stated, but structural similarity suggests agrochemical use.
| Property | Target Compound | Sulfanyl Propanamide Analogue |
|---|---|---|
| Backbone | Pyridine + malonamide | Pyridine + sulfanyl propanamide |
| Potential Reactivity | Hydrogen-bonding | Electrophilic sulfanyl group |
Haloxyfop and Fluazifop (Phenoxy Propanoic Acid Derivatives)
- Structures: Haloxyfop: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate . Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
- Key Differences : These herbicides lack amide groups but share the 3-chloro-5-CF₃-pyridine motif.
- Applications : Post-emergent herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses .
| Property | Target Compound | Haloxyfop |
|---|---|---|
| Core Functionality | Malonamide | Phenoxy propanoate |
| Biological Target | Not reported | ACCase inhibition |
Malonate Esters (e.g., Dimethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate)
- Structure : Malonate ester (COOCH₃ groups) instead of malonamide .
- Key Differences : Esters are more lipophilic than amides, affecting bioavailability and degradation.
- Applications : Likely intermediates in synthesizing amide derivatives like the target compound .
| Property | Target Compound | Malonate Ester |
|---|---|---|
| Solubility | Higher (amide polarity) | Lower (ester groups) |
| Stability | More hydrolytically stable | Prone to ester hydrolysis |
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is a synthetic compound notable for its unique halogenated pyridine structure, which includes a chloro and trifluoromethyl group. This compound has been the focus of various studies due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C23H33ClF3N5O4
- CAS Number : 338396-82-0
- Molecular Weight : 535.99 g/mol
- Boiling Point : Approximately 714.7 °C (predicted)
- Density : 1.281 g/cm³ (predicted)
The compound's structure allows for diverse interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, facilitating membrane permeability and enabling it to affect cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Membrane Disruption : Studies suggest that similar compounds can disrupt bacterial membranes, leading to increased permeability and cell death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Potent antimicrobial effects | |
| Escherichia coli | Moderate activity | |
| Klebsiella pneumoniae | Limited activity |
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies are underway to elucidate the specific pathways involved.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- A study evaluated the efficacy of various halogenated pyridines, including this compound, against MRSA. The results showed a significant reduction in bacterial viability at concentrations of 10 µg/mL.
- Cancer Cell Line Testing :
- In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Moderate antimicrobial effects |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Limited anticancer activity |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Antimicrobial but less potent |
Q & A
Q. What synthetic routes are recommended for preparing 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 3-chloro-5-(trifluoromethyl)pyridine derivatives. For example, regioselective functionalization of 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) with malonamide precursors under palladium catalysis has been reported . Key parameters include:
- Temperature: 80–120°C
- Solvents: DMF or THF
- Catalysts: Pd(PPh₃)₄ or CuI
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical .
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and malonamide linkage.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .
- Melting Point Analysis : Reported values range from 95–97.5°C for related analogs, ensuring purity ≥97% .
- X-ray Crystallography : Resolves structural ambiguities; e.g., bond angles and crystal packing (refer to Acta Crystallographica Section E for model structures) .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Tuning : Pd-based catalysts improve cross-coupling efficiency, while additives like K₂CO₃ neutralize HCl byproducts .
- Temperature Gradients : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of trifluoromethyl groups .
Advanced Research Questions
Q. How can contradictory data on the biological activity of derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with F) and test against target enzymes (e.g., kinases) .
- Dose-Response Curves : Compare IC₅₀ values across assays to identify assay-specific artifacts (e.g., solubility issues in DMSO) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities and reconcile discrepancies .
Q. What strategies address challenges in regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directing Group Strategy : Introduce temporary groups (e.g., -NH₂) to guide C-H activation at the 3- or 5-position .
- Halogen Exchange : Replace Cl with iodide (via Finkelstein reaction) to enhance reactivity in cross-couplings .
- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity for trifluoromethyl-substituted products .
Q. How can researchers design experiments to study degradation pathways under environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light, humidity (40–80% RH), and varying pH (3–9) to mimic natural conditions .
- LC-HRMS Analysis : Identify degradation products (e.g., hydrolysis to malonic acid) and quantify half-lives .
- Ecotoxicology Assays : Use Daphnia magna or algae models to assess metabolite toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
